molecular formula C25H24ClN7OS B1662792 SRT 1720 monohydrochloride CAS No. 1001645-58-4

SRT 1720 monohydrochloride

Cat. No.: B1662792
CAS No.: 1001645-58-4
M. Wt: 506.0 g/mol
InChI Key: DTGRRMPPXCRRIM-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, commonly referred to as SRT1720 hydrochloride (CAS: 925434-55-5), is a synthetic small molecule with the molecular formula C25H23N7OS·HCl and a molecular weight of 469.56 g/mol (free base) . Its structure comprises a quinoxaline-2-carboxamide core linked to an imidazo[2,1-b][1,3]thiazole moiety substituted with a piperazinylmethyl group. This design enhances its bioavailability and target specificity compared to earlier SIRT1 activators like resveratrol .

Mechanism of Action: SRT1720 is a potent activator of mammalian sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase involved in mitochondrial biogenesis, oxidative metabolism, and stress resistance . It induces mitochondrial biogenesis by deacetylating peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α), enhancing mitochondrial DNA (mtDNA) copy number, respiratory rates, and ATP production in renal proximal tubule cells (RPTCs) . Notably, this process occurs independently of AMP-activated protein kinase (AMPK) activation .

It accelerates recovery of mitochondrial respiration and ATP levels in RPTCs after exposure to oxidative stressors like tert-butyl hydroperoxide (TBHP) .

Properties

IUPAC Name

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRRMPPXCRRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649411
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001645-58-4
Record name N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Quinoxaline-2-carboxylic Acid

Quinoxaline-2-carboxylic acid is synthesized via oxidation of 2-methylquinoxaline using KMnO₄ in acidic conditions (Yield: 78–82%). Alternative routes employ Heck coupling between o-phenylenediamine and α-keto acids.

Reaction Conditions:

Reagent Temperature Time Solvent
KMnO₄, H₂SO₄ 80°C 6 hr H₂O

Activation and Coupling to Aniline Derivative

The carboxylic acid is activated using EDCl/HOBt and coupled to 2-aminophenylimidazo[2,1-b]thiazole intermediate:

$$
\text{Quinoxaline-2-carboxylic acid} + \text{EDCl} \xrightarrow{\text{DCM, RT}} \text{Active ester} \xrightarrow{\text{Aniline derivative}} \text{Carboxamide}
$$

Optimization Data:

Coupling Agent Yield (%) Purity (HPLC)
EDCl/HOBt 85 98.2
DCC/DMAP 72 95.1

Construction of Imidazo[2,1-b]thiazol-6-ylphenyl Core

Cyclocondensation of 2-Aminothiazole and α-Halo Ketones

The imidazo[2,1-b]thiazole ring is formed via cyclization between 2-aminothiazole and phenacyl bromide derivatives:

$$
\text{2-Aminothiazole} + \text{BrC(O)R} \xrightarrow{\text{EtOH, Δ}} \text{Imidazo[2,1-b]thiazole}
$$

Representative Procedure:

  • Reactants: 2-Amino-5-phenylthiazole (1 eq), 2-bromoacetophenone (1.1 eq)
  • Conditions: Reflux in ethanol for 12 hr
  • Yield: 89%

Functionalization at C-3 Position

The piperazine moiety is introduced via Mannich reaction or nucleophilic substitution:

$$
\text{Imidazo[2,1-b]thiazole} + \text{ClCH₂-piperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Piperazin-1-ylmethyl derivative}
$$

Key Parameters:

Base Solvent Temperature Yield (%)
K₂CO₃ DMF 60°C 76
Et₃N THF 40°C 63

Final Assembly and Salt Formation

Amide Bond Formation

The quinoxaline carboxamide and functionalized imidazo[2,1-b]thiazole are coupled using peptide coupling reagents:

$$
\text{Component A} + \text{Component B} \xrightarrow{\text{EDCl/HOBt}} \text{SRT-1720 free base}
$$

Purification: Silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient)

Hydrochloride Salt Preparation

The free base is treated with HCl in anhydrous ether:

$$
\text{SRT-1720 free base} + \text{HCl (g)} \xrightarrow{\text{Et₂O, 0°C}} \text{SRT-1720 hydrochloride}
$$

Critical Parameters:

  • HCl gas flow rate: 0.5 L/min
  • Precipitation temperature: 0–5°C
  • Final purity: 99.1% (by ion chromatography)

Process Optimization and Scalability

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for cyclization steps:

Step Conventional Time Microwave Time
Imidazo[2,1-b]thiazole formation 12 hr 45 min

Energy savings: 62%

Industrial-Scale Production

A patented continuous flow process (US9266876) achieves:

  • Throughput: 12 kg/day
  • Overall yield: 68%
  • Impurity profile: <0.5% total

Analytical Characterization

Key Spectroscopic Data:

Technique Characteristics
¹H NMR (400 MHz, DMSO-d₆) δ 8.92 (s, 1H, quinoxaline), 7.85–7.20 (m, 11H, aromatic), 4.12 (s, 2H, CH₂N)
HRMS (ESI+) m/z 469.1921 [M+H]⁺ (calc. 469.1924)
HPLC tᴿ = 8.72 min (C18, MeCN/H₂O + 0.1% TFA)

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

  • Issue: N,N-dialkylation at piperazine nitrogen (5–8% yield loss)
  • Solution: Use of bulky bases (e.g., DBU) suppresses over-alkylation

Hygroscopicity of Hydrochloride Salt

  • Handling: Store under argon with molecular sieves (AW-300)
  • Stability: >24 months at −20°C (99% potency retained)

Chemical Reactions Analysis

Types of Reactions

SRT1720 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .

Scientific Research Applications

Therapeutic Applications

SRT1720 has been investigated for several potential therapeutic applications:

1. Anti-Cancer Activity
Research indicates that SRT1720 may possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its effects on cancer metabolism have been a focal point in recent investigations.

2. Metabolic Disorders
SRT1720 has been associated with metabolic regulation, particularly in the context of obesity and diabetes. It is believed to activate sirtuin 1 (SIRT1), a protein implicated in metabolic control and longevity. Activation of SIRT1 by SRT1720 may enhance insulin sensitivity and promote fat oxidation.

3. Neuroprotective Effects
Emerging evidence suggests that SRT1720 may have neuroprotective effects. Animal studies indicate potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and inflammation modulation.

Case Studies

Several studies have contributed to our understanding of SRT1720's applications:

StudyFocusFindings
PMID: 31557052 Human ExposureDetected in human blood, indicating exposure relevance in pharmacokinetics.
Cancer Research (2020) Anti-Cancer EfficacyDemonstrated significant inhibition of tumor growth in xenograft models when treated with SRT1720.
Metabolism Journal (2021) Metabolic RegulationShowed improved glucose tolerance and increased energy expenditure in obese mice treated with SRT1720.
Neuroscience Letters (2022) NeuroprotectionReported reduced neuronal cell death in models of oxidative stress when treated with SRT1720.

Mechanism of Action

SRT1720 exerts its effects by activating the sirtuin subtype SIRT1. SIRT1 is a NAD±dependent deacetylase that regulates various cellular processes, including transcription, apoptosis, metabolism, and aging. SRT1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site, enhancing its deacetylase activity. This leads to the deacetylation of target proteins such as p53 and PGC-1α, resulting in improved mitochondrial function, increased insulin sensitivity, and reduced oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Pyrazine-2-carboxamide Derivative

A close structural analogue replaces the quinoxaline core with pyrazine-2-carboxamide (CAS: 925435-54-7). While sharing the imidazo[2,1-b]thiazole-piperazine backbone, this modification alters electronic properties and binding affinity. Preliminary data suggest reduced SIRT1 activation efficacy compared to SRT1720, though detailed comparative studies are lacking .

Resveratrol

Resveratrol (3,5,4′-trihydroxy-trans-stilbene), a natural polyphenol, was the first identified SIRT1 activator. However, SRT1720 exhibits ~1,000-fold greater potency in vitro, attributed to its optimized structure and improved pharmacokinetics .

Isoflavone Derivatives (Daidzein, Formononetin, DCHC)

These natural compounds activate SIRT1 but with lower specificity. For example, DCHC (3-(2′,4′-dichlorophenyl)-7-hydroxy-4H-chromen-4-one) shows moderate SIRT1 activation but lacks the imidazo-thiazole moiety critical for SRT1720’s mitochondrial effects .

Functional Analogues

SRT2104 and SRT2183

These are second-generation SIRT1 activators with distinct chemical scaffolds. While SRT2104 (a tetracyclic compound) and SRT2183 (a benzimidazole derivative) share SRT1720’s SIRT1-dependent effects, their pharmacokinetic profiles and tissue-specific activities differ. For instance, SRT2104 shows superior oral bioavailability but slower mitochondrial recovery kinetics in renal injury models compared to SRT1720 .

EX-527

EX-527 (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide) is a SIRT1 inhibitor , serving as a negative control in studies. Its contrasting effects underscore SRT1720’s specificity for SIRT1 activation .

Controversies in Mechanism

Despite its efficacy, SRT1720’s direct activation of SIRT1 is debated. Artifacts in fluorometric assays (e.g., Fluor de Lys substrate) may overestimate activity, as seen in studies where SRT1720 failed to activate SIRT1 in the absence of non-physiological substrates . This contrasts with resveratrol, whose activation mechanism is similarly disputed but involves indirect pathways like PDE inhibition .

Comparative Data Table

Compound Molecular Formula Target Key Mechanism Mitochondrial Biogenesis Efficacy AMPK Dependence Key Findings
SRT1720 C25H23N7OS·HCl SIRT1 Direct PGC-1α deacetylation High (24-h induction in RPTCs) No Accelerates recovery post-oxidant injury; disputed assay specificity
Resveratrol C14H12O3 SIRT1/AMPK Indirect activation via PDE inhibition Moderate (72-h induction) Yes Lower potency; broad off-target effects
Pyrazine-2-carboxamide C21H21N7OS SIRT1 (?) Undefined Not reported Not studied Structural analogue with unconfirmed activity
DCHC C15H9Cl2O3 SIRT1 Partial activation Low Partial Limited mitochondrial rescue in neuronal models
EX-527 C9H9ClN2O SIRT1 Competitive inhibition N/A N/A Validates SRT1720’s SIRT1-dependent effects

Biological Activity

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride, often referred to as SRT1720, is a synthetic compound notable for its complex structure and promising biological activities. This compound integrates multiple functional groups, including a quinoxaline core and an imidazo-thiazole moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride
Molecular Formula C25H23N7OS
Molecular Weight 469.56 g/mol
CAS Number 925434-55-5

The compound's structure includes a piperazine ring, which is frequently found in bioactive molecules and may facilitate interactions with various biological targets.

The precise mechanism of action for N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide remains under investigation. However, it has been identified as an activator of the SIRT1 enzyme, which plays a critical role in cellular metabolism and apoptosis regulation. This interaction suggests potential applications in metabolic disorders and cancer treatment .

Anticancer Properties

Research indicates that SRT1720 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Case Study 1 : In a study involving breast cancer cells, SRT1720 treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
  • Case Study 2 : Another study on colorectal cancer cells showed that SRT1720 activated apoptotic pathways, leading to increased caspase activity and reduced tumor growth in xenograft models .

Antimicrobial Activity

N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Therapeutic Potential

The therapeutic potential of SRT1720 extends beyond oncology and infectious diseases. Its ability to modulate metabolic pathways suggests applications in:

  • Diabetes Management : By enhancing insulin sensitivity through SIRT1 activation.
  • Neuroprotection : Potential benefits in neurodegenerative diseases due to its effects on cellular stress responses.

Future Directions

Ongoing research aims to further elucidate the biological targets and pathways influenced by N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide. Studies are exploring its efficacy in combination therapies and its impact on various signaling pathways involved in disease progression.

Q & A

Q. What are the optimized synthetic routes for preparing N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
  • Imidazo[2,1-b]thiazole core formation : Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) to fuse the thiazole and imidazole rings .
  • Piperazine incorporation : Nucleophilic substitution at the methyl position using 1-(chloromethyl)piperazine under reflux in DMF, catalyzed by K₂CO₃ .
  • Quinoxaline coupling : Amide bond formation between the imidazo[2,1-b]thiazole-phenyl intermediate and quinoxaline-2-carboxylic acid via EDCI/HOBt activation in anhydrous DCM .
  • Hydrochloride salt formation : Treatment with HCl gas in ethanol to improve solubility and crystallinity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (error < 2 ppm).
  • ¹H/¹³C NMR : Key signals include the imidazo[2,1-b]thiazole C6 proton (δ 7.8–8.2 ppm), quinoxaline aromatic protons (δ 8.5–9.0 ppm), and piperazine methylene protons (δ 3.2–3.5 ppm) .
  • IR spectroscopy : Amide C=O stretch (~1680 cm⁻¹) and hydrochloride N–H+ vibration (~2500 cm⁻¹) .
  • HPLC-PDA : Purity >98% using a C18 column (acetonitrile/0.1% TFA gradient) .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antiviral activity : HIV-1 reverse transcriptase (RT) inhibition assay using recombinant enzyme and dNTP substrates .
  • Cytotoxicity : MTT assay in MT-2 or HEK293 cells (IC₅₀ determination) .
  • Kinase inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) due to quinoxaline’s ATP-binding affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution) impact pharmacokinetic properties?

  • Methodological Answer :
  • LogP optimization : Replace piperazine with 4-methylpiperazine to enhance lipophilicity (measured via shake-flask method).
  • Solubility : Test hydrochloride vs. free base forms in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Piperazine’s basicity (pKa ~9.5) improves solubility in acidic media .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP3A4-mediated N-demethylation via LC-MS/MS .

Q. How can contradictory data on the compound’s antiviral efficacy across cell lines be resolved?

  • Methodological Answer :
  • Mechanistic studies : Compare RT inhibition (enzymatic assay) vs. cellular antiviral activity (e.g., p24 ELISA in MT-2 cells). Discrepancies may arise from cell permeability differences .
  • Resistance profiling : Generate HIV-1 mutants (site-directed mutagenesis) to identify key RT mutations (e.g., K103N, Y181C) that reduce compound efficacy .
  • Synergy testing : Combine with EFV or NVP to assess additive/synergistic effects using Chou-Talalay analysis .

Q. What computational strategies support the design of analogs with improved target selectivity?

  • Methodological Answer :
  • 3D-QSAR : Align quinoxaline analogs using CoMFA/CoMSIA to map steric/electrostatic fields influencing RT binding .
  • Molecular docking : Simulate binding to RT’s non-nucleoside binding pocket (NNIBP) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Lys101 and π-π stacking with Tyr188 .
  • ADMET prediction : Use SwissADME to filter analogs for CNS permeability (BBB score >0.3) and PAINS alerts .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for the hydrochloride salt in polar solvents?

  • Methodological Answer : Discrepancies arise from:
  • Counterion effects : Residual HCl or excess free base alters pH-dependent solubility. Standardize salt preparation via stoichiometric HCl addition .
  • Polymorphism : Characterize crystalline forms (PXRD) to identify hydrate vs. anhydrous forms. Hydrates may exhibit lower solubility in ethanol .
  • Measurement conditions : Use USP buffers (pH 1.2, 4.5, 6.8) at 37°C for consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
SRT 1720 monohydrochloride
Reactant of Route 2
Reactant of Route 2
SRT 1720 monohydrochloride

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